

A Technical Guide to (±)-Darifenacin-d4: Properties, Signaling, and Experimental Analysis

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Compound of Interest

Compound Name: (±)-Darifenacin-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(±)-Darifenacin-d4**, a deuterated isotopologue of Darifenacin. The document details its fundamental physicochemical properties, explores its mechanism of action as a selective M3 muscarinic receptor antagonist, and presents comprehensive experimental protocols for its characterization.

Physicochemical Properties of (±)-Darifenacin-d4

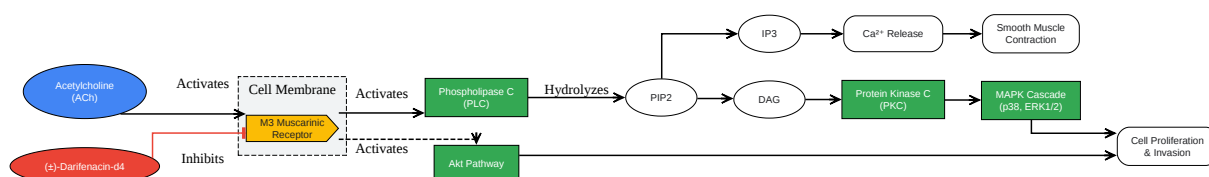
(±)-Darifenacin-d4 is a deuterated form of (±)-Darifenacin, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as a tracer for quantification.

Property	Value	Reference
CAS Number	1189701-43-6	[1] [2] [3] [4]
Molecular Formula	C ₂₈ H ₂₆ D ₄ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	430.57 g/mol	[1] [3] [4]
Synonyms	rac Darifenacin-d4, 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α,α-diphenyl-3-pyrrolidineacetamide	[1] [3]

Mechanism of Action and Signaling Pathways

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1] This selectivity is crucial for its therapeutic effects in treating overactive bladder (OAB), as the M3 receptor is the primary subtype responsible for mediating detrusor smooth muscle contraction.[2] The antagonistic action of Darifenacin at the M3R inhibits the downstream signaling cascade initiated by acetylcholine (ACh).

In various cell types, including colorectal cancer cells, ACh binding to M3R activates several key signaling pathways, including the p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt pathways.[1] By blocking the M3R, Darifenacin effectively inhibits the ACh-induced phosphorylation and subsequent activation of these kinases.[1]



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Figure 1. Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Darifenacin.

M3 Receptor Competitive Binding Assay

This assay determines the binding affinity of Darifenacin for the M3 muscarinic receptor.

Objective: To determine the inhibition constant (K_i) of **(±)-Darifenacin-d4** for the M3 muscarinic receptor.

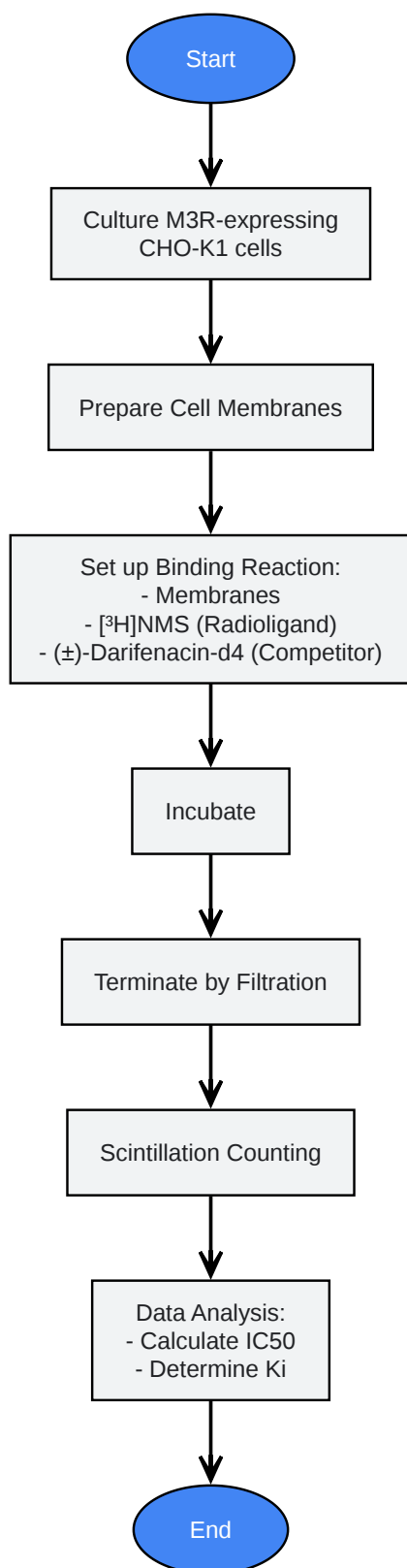
Materials:

- CHO-K1 cells stably expressing human M1-M5 receptors
- [N-methyl- ^3H]-scopolamine ($[^3\text{H}]\text{NMS}$) as the radioligand
- **(±)-Darifenacin-d4**
- Atropine (for defining non-specific binding)
- HEPES buffer (20 mM, pH 7.4)
- Scintillation counter

Procedure:

- Cell Culture: Culture CHO-K1 cells expressing the M3 receptor subtype to confluence.
- Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
- Binding Reaction: In a 96-well plate, add the cell membranes, a fixed concentration of $[^3\text{H}]\text{NMS}$ (e.g., 0.1-0.4 nM), and varying concentrations of **(±)-Darifenacin-d4** (typically 12 concentrations spanning a wide range).
- Incubation: Incubate the reaction mixture at 20°C.
- Non-specific Binding: In parallel wells, add a high concentration of atropine (e.g., 1 μM) to determine non-specific binding.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.



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